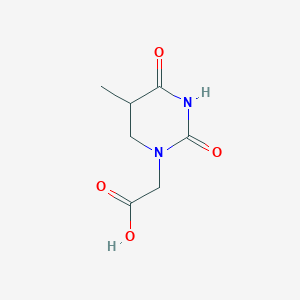

1-Thyminylacetic acid

Beschreibung

Significance of Nucleobase Analogs in Molecular Biology and Chemical Synthesis

Nucleobase analogs are structurally similar to the naturally occurring purine (B94841) and pyrimidine (B1678525) bases found in DNA and RNA. wikipedia.org Their utility stems from the ability to alter their structure in various ways, which can include changes to the nucleobase itself, the sugar moiety, or the phosphate (B84403) backbone. wikipedia.org These modifications lead to compounds with different base-pairing and base-stacking properties, which are invaluable for a wide range of applications. wikipedia.org

In molecular biology, these analogs serve as powerful research tools. They are used to study the structure, dynamics, and interactions of nucleic acids with other molecules, such as proteins. nih.gov For instance, fluorescent base analogs can be incorporated into DNA or RNA to probe the microenvironment and dynamics within the nucleic acid structure or during interactions with enzymes. wikipedia.org Analogs lacking specific hydrogen-bonding groups have been used to investigate the stability of base pairs and the role of hydration in DNA structure. nih.gov Furthermore, by introducing unnatural base pairs, researchers are working to expand the genetic alphabet, a key goal of xenobiology and synthetic biology. wikipedia.orgfrontiersin.org

In medicine, nucleoside and nucleotide analogs are crucial components of antiviral and anticancer therapies. wikipedia.org These compounds can act as antimetabolites, being incorporated into growing DNA or RNA strands by viral or cellular polymerases. wikipedia.org This incorporation often leads to chain termination, thereby halting replication. frontiersin.orgwikipedia.org Acyclovir, a well-known antiviral drug, is a nucleoside analog that mimics guanosine. wikipedia.org

Overview of N-Glycine Derivatives as Scaffolds for Nucleobase Incorporation

A significant class of nucleic acid analogs is built upon a non-natural backbone. Among the most studied are Peptide Nucleic Acids (PNAs), which feature a repeating N-(2-aminoethyl)glycine backbone linked by amide bonds, replacing the sugar-phosphate backbone of DNA and RNA. google.com This peptide-like backbone is uncharged, which contributes to its strong and specific binding to complementary DNA and RNA sequences. google.com

N-glycine and its derivatives provide a versatile scaffold for attaching nucleobases. nih.gov The synthesis of PNA monomers typically involves coupling a protected N-(2-aminoethyl)glycine unit with an acetic acid derivative of a nucleobase. google.comgoogle.com For example, the synthesis of a thymine-containing PNA monomer can be achieved by reacting a protected aminoethylglycine ester with 1-thyminylacetic acid. google.comgoogle.com This modular approach allows for the straightforward incorporation of both natural and modified nucleobases into PNA oligomers, facilitating the creation of custom sequences for various applications. nih.gov

Historical Context of this compound in Chemical Research

This compound, also known as (5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid, is a key building block in the synthesis of modified nucleic acids, particularly Peptide Nucleic Acids (PNAs). google.comchemicalbook.com Its primary role in chemical research has been as the precursor that attaches the thymine (B56734) nucleobase to the PNA backbone. google.comcardiff.ac.uk Patent literature from the 1990s describes the use of this compound in the synthesis of PNA monomers, highlighting its foundational role in the development of this important class of DNA mimics. google.comgoogle.com

Beyond its use in PNA synthesis, this compound has been employed in other areas of chemical research. For example, it has been used to create precursors for studies on radical chemistry. scispace.com Researchers have synthesized derivatives of this compound to generate and study the thyminylmethyl radical, contributing to the fundamental understanding of radical reactions. scispace.com Additionally, the structure of a 1:1 complex between this compound and tyramine (B21549) was reported in 1980, providing early crystallographic data on the compound's interactions with other molecules. acs.orgiucr.org It has also been mentioned in studies involving cell-penetrating peptides (CPPs), where it is used as a modifying agent. if-pan.krakow.pl

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H10N2O4 |

|---|---|

Molekulargewicht |

186.17 g/mol |

IUPAC-Name |

2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetic acid |

InChI |

InChI=1S/C7H10N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h4H,2-3H2,1H3,(H,10,11)(H,8,12,13) |

InChI-Schlüssel |

FKIJCYQMNZNYOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(C(=O)NC1=O)CC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Thyminylacetic Acid and Its Derivatives

Direct Chemical Synthesis of 1-Thyminylacetic Acid

The direct synthesis of this compound is a fundamental process that provides the necessary building block for its subsequent applications. A common and straightforward method involves the N-alkylation of thymine (B56734). In a typical procedure, thymine is reacted with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base, often potassium carbonate or sodium hydroxide, facilitates the deprotonation of the N1 position of the thymine ring, which then acts as a nucleophile to displace the halide from the acetic acid derivative.

Another documented approach involves the reaction of thymine with methyl acrylate, followed by hydrolysis, to yield 3-(1-thyminyl)propanoic acid, a related derivative. nih.gov A more direct route to this compound starts with thymine and an appropriate two-carbon synthon under basic conditions. researchgate.netbjmu.edu.cn For instance, thymine can be suspended in a solvent and treated with a reagent like ethyl bromoacetate, followed by saponification of the resulting ester to yield the desired carboxylic acid. The reaction conditions, such as solvent, temperature, and choice of base, are critical for optimizing the yield and purity of the final product.

Incorporation of this compound into Polyamide Backbones

This compound serves as a crucial monomer for the synthesis of polyamide chains, most notably in the construction of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain composed of repeating N-(2-aminoethyl)glycine units. ejmanager.com The thymine moiety, attached via the acetic acid linker, functions as the nucleobase for molecular recognition.

Solution-Phase Synthetic Routes for Oligomeric Conjugates

Classical solution-phase peptide synthesis techniques have been successfully adapted for the creation of PNA oligomers using this compound. nih.gov In this approach, protected monomer units are sequentially coupled in a solvent. The synthesis typically involves the reaction of a PNA monomer with a protected N-(2-aminoethyl)glycine backbone. For example, this compound can be coupled with a Boc-protected aminoethylglycine ester using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govrsc.org

The process requires careful control of reaction conditions and purification of intermediates at each step, often through chromatography. rsc.org While effective, this method can be labor-intensive for longer oligomers. An alternative strategy involves the direct coupling of the nucleobase with a pre-formed backbone, such as reacting thymine with Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate. acs.org Automated solution-phase synthesis, sometimes assisted by fluorous tags for purification, has also been developed to improve the efficiency of creating oligomeric structures. researchgate.net

| Method | Key Reagents | Description | Reference |

| Stepwise Coupling | This compound, Boc-Aeg-OR, DCC, HOBt | Sequential coupling of protected monomers in solution, with purification after each step. | nih.govrsc.org |

| Backbone Alkylation | Thymine, Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate | Direct reaction of the nucleobase with a pre-functionalized polyamide backbone. | acs.org |

| Automated Synthesis | Fluorous-tagged substrates | Utilizes automated systems with fluorous-tag assisted purification to streamline the synthesis of oligomers. | researchgate.net |

Solid-Phase Synthetic Strategies for Peptide Nucleic Acid Monomers

Solid-phase synthesis (SPS) is the most widely used method for preparing PNA oligomers due to its efficiency and amenability to automation. bjmu.edu.cnjcsp.org.pk This strategy, adapted from the Merrifield method for peptide synthesis, involves the stepwise assembly of PNA monomers on a solid support, typically a resin. nih.govacs.org

The synthesis proceeds in a C-to-N direction. The first monomer is attached to the resin via a linker. The synthesis cycle then involves the deprotection of the N-terminal protecting group (e.g., Boc or Fmoc) of the resin-bound monomer, followed by the coupling of the next protected PNA monomer. This compound is pre-coupled to the N-(2-aminoethyl)glycine backbone to form the complete monomer unit before it is used in the SPS cycle. Common activating agents for the coupling step include HBTU in combination with in situ neutralization. acs.org After the desired sequence is assembled, the PNA oligomer is cleaved from the resin and deprotected. acs.org This method allows for the efficient synthesis of long PNA chains with high purity. bjmu.edu.cn

| Strategy | Protecting Group | Key Features | Reference |

| Boc Strategy | Boc (tert-butyloxycarbonyl) for the backbone amine | Requires strong acid (e.g., TFMSA) for cleavage. | acs.org |

| Fmoc Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) for the backbone amine | Uses milder basic conditions for deprotection, compatible with acid-labile side-chain protecting groups. | ejmanager.com |

| Modified Bases | Use of modified bases like 2-thiouracil (B1096) and 2,6-diaminopurine | Allows for the synthesis of pseudo-complementary PNAs with unique binding properties. | rsc.org |

Multicomponent Reaction Approaches for Advanced Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a highly efficient and atom-economical route to complex molecules. nih.govcnr.it The Ugi four-component reaction (Ugi-4CR) has emerged as a powerful tool for the synthesis of PNA monomers and their derivatives. acs.org

In the context of PNA monomer synthesis, the Ugi-4CR brings together an amine, a carbonyl compound (often an aldehyde), a carboxylic acid (the nucleobase acetic acid), and an isocyanide. mdpi.com Specifically, to form a thymine-containing PNA monomer, the components would be an N-protected ethylenediamine (B42938) derivative, an aldehyde, this compound, and an isocyanide. acs.org This approach allows for the rapid generation of a diverse library of PNA monomers by varying the components. nih.gov Microwave-assisted Ugi reactions have been shown to accelerate the synthesis of PNA monomers and dimers. researchgate.net This strategy is particularly valuable for creating advanced scaffolds, such as chiral PNA monomers labeled with organometallic moieties or other complex structures that would be challenging to assemble through traditional linear synthesis. mdpi.com

| Reaction | Components | Product | Key Advantage | Reference |

| Ugi-4CR | Amine, Aldehyde, this compound, Isocyanide | α-Acylamino amide (PNA monomer precursor) | High convergence and diversity; rapid access to complex scaffolds. | nih.govmdpi.com |

| Microwave-Assisted Ugi-4CR | Same as Ugi-4CR | PNA monomers and dimers | Reduced reaction times and improved yields. | researchgate.net |

Synthesis of Other N-Substituted Glycine (B1666218) Derivatives Bearing the Thymine Moiety

The synthesis of N-substituted glycine derivatives, also known as peptoids, bearing a thymine moiety extends beyond the canonical PNA backbone. These structures are of interest for developing novel peptide mimics and therapeutic agents. The general synthetic approaches often parallel those used for PNA monomers.

One common method is the submonomer solid-phase synthesis, where the backbone is assembled on a resin by alternating between acylation with a haloacetic acid and nucleophilic displacement with a primary amine. To incorporate thymine, an amine-containing thymine derivative could be used in the displacement step.

Alternatively, solution-phase methods can be employed. For instance, N-substituted glycine derivatives can be prepared by reacting an amine with a haloacetic acid ester, followed by coupling with this compound. mdpi.com A notable example is the synthesis of N-(Boc-Aminoethylglycin)thymine Ethyl Ester, which involves the direct coupling of thymine with a pre-synthesized backbone, Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate, in good yield. acs.org The synthesis of α-amino acids carrying a nucleic acid base in the side chain has also been achieved through methods like the stereoselective conjugate radical addition to an optically active oxazolidinone acceptor.

| Derivative Type | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Peptoid Monomer | Submonomer Solid-Phase Synthesis | Bromoacetic acid, primary amine with thymine moiety | |

| N-(Aeg)thymine Ester | Solution-Phase Coupling | Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate, Thymine | acs.org |

| α-Amino Acid | Stereoselective Radical Addition | N-(2-iodoethyl)-thymine, oxazolidinone acceptor |

Intermolecular Interactions and Supramolecular Architectures Involving 1 Thyminylacetic Acid

Crystal Engineering of 1-Thyminylacetic Acid Complexes

Crystal engineering provides a framework for designing solid-state structures with desired properties by controlling intermolecular interactions. acs.org For this compound, this involves leveraging its hydrogen bonding capabilities and other weaker interactions to build co-crystals and molecular complexes. A notable example is the 1:1 complex formed between this compound and tyramine (B21549), which serves as an excellent case study for the principles of its molecular recognition and assembly. acs.orguj.edu.pl

Hydrogen bonds are the primary driving force in the formation of most this compound complexes due to their strength and directionality. In its co-crystal structures, the carboxylic acid group and the thymine (B56734) moiety both provide robust sites for these interactions.

A detailed analysis of the 1:1 complex of this compound and tyramine, first characterized by Ogawa et al. in 1980, reveals a sophisticated hydrogen-bonding network. acs.orgiucr.org In this salt-like structure, a proton transfer occurs from the carboxylic acid group of this compound to the amino group of tyramine. acs.orguj.edu.pl The resulting carboxylate and ammonium (B1175870) ions then engage in strong N-H···O hydrogen bonds. The thymine ring itself participates through its N-H and C=O groups, creating a layered structure.

The key interactions involve the tyrammonium cation's ammonium group forming three hydrogen bonds with oxygen acceptors: one with the phenolic hydroxyl group of an adjacent tyramine and two with the carboxylate oxygen atoms of the 1-thyminylacetate anion. uj.edu.pl Furthermore, the thymine moieties link together via N(3)-H···O(2) hydrogen bonds, forming chains that are a characteristic feature of nucleobase packing. This creates a robust, three-dimensional architecture stabilized by a network of these interactions.

Table 1: Key Hydrogen Bonding Interactions in the this compound:Tyramine Complex

| Donor (D) | Acceptor (A) | D-H···A Interaction Type |

|---|---|---|

| Tyramine -NH3+ | 1-Thyminylacetate -COO- | Strong charge-assisted hydrogen bond |

| Tyramine -NH3+ | Tyramine -OH | N-H···O hydrogen bond |

| Tyramine -OH | 1-Thyminylacetate -COO- | O-H···O hydrogen bond |

This table summarizes the primary hydrogen bond synthons identified in the crystal structure of the 1:1 complex.

While hydrogen bonds define the primary structure, other weaker, non-covalent forces are crucial for the stabilization and efficient packing of the resulting supramolecular assemblies. These interactions include π-π stacking, van der Waals forces, and C-H···O contacts.

Quantitative Analysis of Intermolecular Binding Energies

A complete understanding of the stability of supramolecular structures requires a quantitative analysis of the energies associated with each intermolecular interaction. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these binding energies. Such analyses can dissect the total binding energy into contributions from different forces, such as electrostatics, dispersion, and repulsion.

While specific DFT studies detailing the binding energies within this compound complexes are not extensively documented in the literature, the principles can be understood from analyses of similar systems, such as thymine dimers and other nucleobase complexes. rsc.org These studies show that the strength of an interaction depends heavily on its type and geometry. For instance, strong, charge-assisted hydrogen bonds (like N+-H···O-) are significantly more stabilizing than neutral hydrogen bonds.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can further elucidate the nature of these bonds, distinguishing between strong, closed-shell interactions (like classic hydrogen bonds) and weaker, dispersion-driven contacts (like π-π stacking). uj.edu.pl

Table 2: Typical Interaction Energies for Non-Covalent Bonds in Biomolecular Crystals

| Interaction Type | Typical Energy Range (kcal/mol) | Notes |

|---|---|---|

| Strong, Charge-Assisted H-Bond | 10 - 20 | e.g., Carboxylate-Ammonium |

| Moderate, Neutral H-Bond | 4 - 8 | e.g., N-H···O, O-H···N |

| Weak C-H···O H-Bond | 1 - 3 | Often contributes to packing stability |

| π-π Stacking Interaction | 1 - 5 | Highly dependent on geometry and substituent effects |

This table provides generally accepted energy ranges for different types of non-covalent interactions that are relevant to the stabilization of complexes involving this compound. The exact values depend on the specific chemical environment and geometry.

Structural Characterization of Supramolecular Assemblies

The definitive method for elucidating the three-dimensional structure of crystalline supramolecular assemblies is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles within the crystal lattice. researchgate.net

For the this compound:tyramine complex, X-ray diffraction analysis was essential to confirm the 1:1 stoichiometry, determine the unit cell parameters, identify the space group, and map the complex network of intermolecular interactions that define its supramolecular architecture. iucr.org This experimental data forms the basis for any further analysis, including computational studies.

Table 3: Crystallographic Data for the this compound:Tyramine (1:1) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.156 Å |

| b | 5.998 Å |

| c | 18.066 Å |

| β | 98.66 ° |

Data sourced from the original crystallographic study by Ogawa et al. (1980). iucr.org

Compound Index

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tyramine |

| L-pyroglutamic acid |

| D-mandelic acid |

Applications and Functionalization in Nucleic Acid Analogs and Chemical Biology

1-Thyminylacetic Acid as a Core Building Block for Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the natural sugar-phosphate backbone is replaced by a pseudopeptide chain of repeating N-(2-aminoethyl)glycine units. cambridge.orghlbpanagene.comnih.gov this compound serves as the precursor for the thymine-containing monomer unit, which is essential for constructing PNA oligomers capable of sequence-specific recognition of DNA and RNA. cambridge.orgnih.gov

The synthesis of thymine-containing PNA monomers involves the covalent coupling of this compound to a protected N-(2-aminoethyl)glycine backbone. cardiff.ac.ukgoogle.com Standard peptide synthesis protocols, adaptable for both solid-phase and solution-phase methods, are employed for this process. google.comgoogle.com For solid-phase synthesis, either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategies are utilized to assemble the PNA chain step-by-step. cardiff.ac.ukgoogle.com For instance, one documented method involves reacting this compound with a Boc-protected aminoethyl-(L)-alanine methyl ester in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com These monomeric building blocks are then sequentially added to a growing chain on a solid support to create PNA oligomers with a defined sequence. cardiff.ac.uknih.gov

The incorporation of this compound-derived monomers allows PNA to hybridize with complementary DNA and RNA strands following Watson-Crick base-pairing rules. nih.gov A key feature of the resulting PNA/DNA and PNA/RNA duplexes is their exceptional thermal stability, which is significantly higher than that of the corresponding natural DNA/DNA or DNA/RNA duplexes. google.combiosyn.com This enhanced stability is largely attributed to the neutral polyamide backbone of PNA, which eliminates the electrostatic repulsion that exists between the negatively charged phosphate (B84403) groups in natural nucleic acids. hlbpanagene.comgoogle.com Consequently, the melting temperature (Tm), a measure of duplex stability, is practically independent of salt concentration in PNA/DNA hybrids, unlike in natural DNA duplexes. google.combiosyn.com

PNAs containing thymine (B56734) and other nucleobases exhibit a superior binding affinity for their target nucleic acid sequences. google.comnih.gov This strong binding is a direct result of the uncharged backbone, which facilitates tighter association with the complementary strand. biosyn.com Furthermore, these PNA oligomers demonstrate remarkable sequence specificity. The introduction of a single base mismatch in a PNA/DNA duplex results in a much more significant decrease in thermal stability (Tm drop of 8°C to 20°C) compared to a similar mismatch in a DNA/DNA duplex. google.com This high sensitivity to mismatches makes PNA probes highly selective for their target sequences. scielo.org.mx

Research into modified PNAs has explored how structural changes impact these properties. For example, the incorporation of 1,2,3-triazole functionalized monomers derived from this compound into PNA sequences was studied to assess effects on hybridization. The findings indicated that such modifications could maintain or slightly reduce the thermal stability of PNA/DNA duplexes while significantly decreasing the stability of PNA/RNA duplexes when compared to unmodified counterparts. cardiff.ac.uk

| PNA Sequence (Modification in Red) | Complementary Strand | Tm (°C) of PNA/DNA Duplex cardiff.ac.uk | Tm (°C) of PNA/RNA Duplex cardiff.ac.uk |

|---|---|---|---|

| H-TGT ACG TCA C-LysNH2 (Unmodified) | DNA: 3'-ACA TGC AGT G-5' | 60 | 62 |

| H-TGT ACG T* CA C-LysNH2 | DNA: 3'-ACA TGC AGT G-5' | 57 | 52 |

| H-TGT ACG T** CA C-LysNH2 | DNA: 3'-ACA TGC AGT G-5' | 59 | 53 |

| H-TGT ACG T*** CA C-LysNH2 | DNA: 3'-ACA TGC AGT G-5' | 60 | 56 |

T*, T**, and T*** represent different 1,2,3-triazole functionalized thymine monomers. Data demonstrates the impact of specific modifications on duplex stability.

Development of Thymine-Decorated Nucleopeptides

Beyond PNA, this compound and related structures are used to create thymine-decorated nucleopeptides. mdpi.comresearchgate.net These are chimeric molecules where nucleobases are attached to the side chains of amino acids within a conventional peptide backbone. cnr.itbohrium.comnih.gov This approach combines the informational content of nucleobases with the structural and functional diversity of peptides. rsc.org

The three-dimensional structure of thymine-decorated nucleopeptides is crucial for their function. Circular Dichroism (CD) spectroscopy is a primary tool for these investigations. mdpi.com Studies on nucleopeptides, where thymine is anchored to the side chains of amino acids like L-diaminopropanoic acid or L-ornithine, have shown that these molecules often lack a preferential structural pre-organization in their single-stranded state. mdpi.com However, their conformation can be highly responsive to environmental changes. For example, the CD spectrum of a thymine-bearing nucleopeptide based on L-diaminopropanoic acid showed significant changes with temperature, indicating a three-dimensional rearrangement. cnr.itbohrium.comnih.gov At lower temperatures, the structure is more stacked, while at higher temperatures, the chromophores become more exposed to the solvent. cnr.itbohrium.com This conformational flexibility is a key aspect of their molecular recognition capabilities.

A significant area of research is the ability of nucleopeptides to interact with proteins, a feature that is still being explored. cnr.itbohrium.com Spectroscopic and in-silico methods have provided evidence of such interactions. nih.gov In one study, a thymine-decorated nucleopeptide was shown to bind to Bovine Serum Albumin (BSA), a model protein. cnr.itbohrium.comnih.gov CD spectroscopy revealed that the nucleopeptide induced significant changes in the secondary structure of BSA upon binding. bohrium.comnih.gov Computational molecular docking studies supported these experimental findings, predicting a high binding affinity with binding energy scores lower than -11 kcal/mol and identifying interactions between the nucleopeptide and the helical regions of BSA. cnr.itbohrium.comnih.govresearchgate.net These findings suggest that thymine-decorated nucleopeptides can function not only as nucleic acid binders but also as ligands for proteins, opening up new avenues for their application in chemical biology. nih.govcnr.it

| Interacting Molecules | Method | Key Finding | Reference |

|---|---|---|---|

| Thymine-bearing Nucleopeptide and Bovine Serum Albumin (BSA) | Circular Dichroism (CD) | Nucleopeptide binding induces significant changes in the secondary structure of BSA. | bohrium.comnih.gov |

| Thymine-bearing Nucleopeptide and Bovine Serum Albumin (BSA) | In Silico Docking (SwissDock) | Predicted binding energy of approximately -12 kcal/mol, indicating high affinity. | cnr.it |

| Thymine-bearing Nucleopeptide and SARS-CoV-2 Proteins | In Silico Docking | Predicted good binding affinity to the main protease (3CLpro) and other viral protein targets. | nih.gov |

This table summarizes findings on the interaction between thymine-decorated nucleopeptides and proteins.

Bioconjugate Chemistry Utilizing this compound Moieties

Bioconjugation is a chemical strategy used to create a stable, covalent link between two molecules, where at least one is a biomolecule. wikipedia.org This process modifies and enhances the functionality of biomolecules for applications in therapeutics, diagnostics, and materials science. bionordika.fisusupport.com The carboxylic acid group of this compound makes it a valuable reagent for bioconjugation, primarily through the formation of stable amide bonds with amine-containing molecules. bionordika.fi

A principal application of this compound in bioconjugate chemistry is its use as a fundamental building block in the synthesis of Peptide Nucleic Acids (PNAs). google.comnih.gov PNAs are synthetic analogs of DNA and RNA where the natural sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine peptide-like backbone. nih.govmdpi.com The nucleobases, such as thymine provided by this compound, are attached to this backbone. google.com

The conjugation process typically involves standard solid-phase or solution-phase peptide synthesis techniques. google.com The carboxylic acid of this compound is activated and then reacted with the secondary amine of the N-(2-aminoethyl)glycine monomer unit on the growing PNA chain. This reaction forms a robust amide linkage, covalently attaching the thymine nucleobase to the polyamide backbone. google.comgoogle.com

These PNA-bioconjugates are designed to recognize and bind to complementary DNA or RNA sequences with high affinity and specificity, often exceeding that of natural nucleic acids. google.comnih.govgoogle.com This enhanced binding is partly due to the neutral charge of the PNA backbone, which eliminates the electrostatic repulsion present between natural nucleic acid strands. nih.gov The resulting PNA constructs can be further conjugated to other molecules, such as cell-penetrating peptides, to improve cellular uptake, or to reporter molecules for diagnostic purposes. nih.gov

The applications for these bioconjugates are extensive and include their use as antisense and antigene agents for gene modulation, as diagnostic probes for identifying specific nucleic acid sequences, and for various other biotechnological purposes. google.commdpi.comgoogle.com

Table 1: Example of a Conjugation Reaction in PNA Monomer Synthesis

This table outlines a typical reaction for creating a PNA monomer where this compound is conjugated to a protected backbone unit. The reaction forms a key intermediate for the assembly of PNA oligomers.

| Reactant 1 | Reactant 2 | Coupling Agent | Product | Bond Formed |

| This compound | N-(N'-BOC-3'-aminopropyl)glycine methyl ester | Dicyclohexylcarbodiimide (DCC) | N-(N'-BOC-3'-aminopropyl)-N-(1-thyminyl)acetylglycine methyl ester | Amide Bond |

Data sourced from patent literature describing PNA synthesis methodologies. google.com

Table 2: Research Findings on Bioconjugates Derived from this compound

This table summarizes the types of bioconjugates created using this compound and their primary research applications.

| Bioconjugate Type | Description | Research Application | Key Finding | Reference |

| Peptide Nucleic Acids (PNA) | Synthetic DNA/RNA mimic with a polyamide backbone. This compound provides the thymine base. | Gene Modulation, Diagnostics, Biotechnology | Binds to complementary DNA and RNA with high affinity and sequence specificity, acting as antisense and antigene agents. | google.comnih.govgoogle.com |

| PNA-Peptide Conjugates | PNA oligomers linked to peptides, such as cell-penetrating peptides (CPPs). | Enhanced Drug Delivery | Conjugation to CPPs overcomes the poor membrane permeability of PNA, facilitating cellular uptake for therapeutic action. | nih.gov |

| PNA-DNA Conjugates | Chimeric molecules containing both PNA and DNA segments. | Solid Phase Synthesis Applications | Used in the development of novel nucleic acid structures and for creating probes with specific binding properties. | lookchem.com |

Theoretical and Computational Studies of 1 Thyminylacetic Acid and Its Conjugates

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic electronic and geometric properties of molecules. aps.orgrsc.orgmdpi.com For 1-thyminylacetic acid, these methods can be applied to the monomeric unit to understand its fundamental characteristics, which in turn influence the properties of the larger PNA polymer.

Calculations on the this compound monomer would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Subsequent calculations can then determine a variety of electronic properties. researchgate.net Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The electronic structure data is critical for understanding the reactivity and interaction potential of the monomer. For instance, the MEP can reveal regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged), indicating likely sites for electrostatic interactions with other molecules. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and its ability to participate in charge transfer interactions.

When this compound is incorporated into a PNA backbone, quantum chemical calculations can be extended to small PNA fragments to understand how the electronic properties are modulated by the peptide-like linkage. nih.gov Such calculations have been used to investigate the influence of linker flexibility on the binding interactions of modified PNA bases with their DNA or RNA targets. osti.gov These theoretical approaches can quantify the internal strain energy associated with different conformations, providing a molecular-level explanation for observed binding affinities and specificities. osti.gov

Table 1: Representative Data from Quantum Chemical Calculations of a this compound Monomer Unit

| Calculated Property | Representative Value/Description | Significance |

| Optimized Geometry | Non-planar structure with specific bond lengths and angles. | Provides the foundational 3D structure for all other calculations. |

| HOMO Energy | -6.5 eV (Illustrative) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV (Illustrative) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV (Illustrative) | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential | Negative potential around the carbonyl oxygens and the thymine (B56734) ring nitrogens; positive potential around the acetic acid proton. | Predicts sites for non-covalent interactions like hydrogen bonding. |

Note: The values in this table are illustrative and would be determined by specific DFT calculations (e.g., using B3LYP functional with a suitable basis set).

Computational Modeling of Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a cornerstone for studying the interactions of PNA conjugates of this compound with their biological targets, such as DNA and RNA, in a realistic aqueous environment. acs.orgodu.edu These simulations model the behavior of every atom in the system over time, providing a dynamic picture of the intermolecular interactions that govern the formation and stability of PNA-nucleic acid duplexes.

A critical aspect of these simulations is the use of a force field, which is a set of parameters that describes the potential energy of the system. Standard force fields for proteins and nucleic acids have been adapted and re-parameterized to accurately model the unique N-(2-aminoethyl)glycine backbone of PNA. rsc.org These specialized parameters are essential for obtaining reliable simulation results that agree with experimental data from X-ray crystallography and NMR. acs.orgrsc.org

MD simulations of PNA-DNA and PNA-RNA hybrids have revealed key features of their intermolecular interactions:

Duplex Stability: Simulations have confirmed the high stability of PNA-containing duplexes, which is a result of the neutral PNA backbone eliminating the electrostatic repulsion that exists between the negatively charged phosphate (B84403) backbones of DNA and RNA. acs.orgnih.gov

Structural Features: The simulations show that PNA-DNA duplexes can adopt helical structures that are intermediate between the canonical A- and B-forms of DNA. acs.org The precise geometry is influenced by the base sequence and the nature of the backbone.

Solvent and Ion Interactions: MD simulations explicitly model the surrounding water molecules and ions, allowing for a detailed analysis of how they interact with the PNA-nucleic acid complex. This is crucial for understanding the experimentally observed low dependence of PNA binding on salt concentration. acs.org

Interaction with Membranes: Computational studies have also explored the interaction of PNA molecules with lipid bilayers, which is relevant for understanding cellular uptake. These simulations suggest that at low ionic strength, PNA molecules can adsorb at the lipid-water interface. nih.gov

In Silico Analysis of Biological Target Recognition

In silico methods are extensively used to analyze and predict how PNA conjugates of this compound recognize and bind to their specific biological targets, which are typically DNA or RNA sequences. oup.com This recognition is the basis for many of PNA's applications in diagnostics and as potential therapeutic agents. researchgate.net

Molecular docking and molecular dynamics simulations are the primary tools for this analysis. Docking studies can predict the preferred binding orientation of a PNA strand to its target nucleic acid sequence. Following docking, MD simulations provide a more detailed and dynamic view of the recognition process, revealing how the molecules adjust their conformations to optimize binding. frontiersin.org

Key insights from in silico analyses of PNA target recognition include:

Sequence Specificity: Computational studies have demonstrated the high degree of sequence specificity of PNA binding. nih.gov They can be used to analyze the energetic penalty of single-base mismatches, which destabilize the PNA-nucleic acid duplex and explain PNA's excellent discriminatory power. acs.orgnih.gov

Binding Modes: PNAs can bind to single-stranded DNA or RNA through Watson-Crick base pairing. beilstein-journals.org Additionally, they can bind to double-stranded DNA via more complex mechanisms like strand invasion, where the PNA displaces one of the DNA strands to form a highly stable PNA-DNA duplex, a process that has been modeled computationally. beilstein-journals.org

Design of Modified PNAs: In silico analysis is instrumental in designing new PNA analogues with improved properties. nih.govresearchgate.net For example, computational modeling can be used to predict how modifications to the PNA backbone or the nucleobases will affect binding affinity and specificity for a given target. acs.org This allows for the rational design of PNA-based drugs, such as those targeting the RNA-dependent RNA polymerase of viruses. nih.gov

Probing Structural Features: Computer modeling has been used to understand the structural consequences of incorporating non-standard units, like an anthraquinone (B42736) intercalator, into a PNA strand. oup.com These models show how such modifications can be accommodated within the duplex and contribute to its stability. oup.com

By combining computational predictions with experimental data, a detailed picture of the molecular forces driving biological target recognition by PNA can be developed, accelerating the development of new PNA-based technologies. frontiersin.org

Table 2: In Silico Tools and Their Application in PNA Target Recognition

| In Silico Technique | Application | Insights Gained |

| Molecular Docking | Predicts the initial binding pose of a PNA to a target DNA/RNA sequence. | Identifies potential binding sites and preferred orientations. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the PNA-target complex over time. | Reveals conformational changes upon binding, assesses stability, and calculates binding free energies. nih.gov |

| Free Energy Calculations (e.g., MMPBSA) | Estimates the binding affinity between the PNA and its target. | Quantifies the strength of the interaction and helps in comparing different PNA sequences or modifications. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats a specific region of interest (e.g., a modified base) with high-level quantum mechanics while the rest of the system is treated with classical mechanics. | Provides detailed electronic structure information about key interactions, such as those involving modified nucleobases. osti.gov |

Prediction of Conformational Preferences and Dynamics

Molecular dynamics (MD) simulations are the most powerful tool for this purpose, providing an atomistic-level view of conformational transitions over time. rsc.orgacs.org These simulations have shown that single-stranded PNA is highly flexible and largely unstructured in solution, which has implications for its binding kinetics. osti.govacs.org Upon binding to a complementary DNA or RNA strand, the PNA adopts a well-defined helical conformation. acs.org

Key findings from computational studies on PNA conformation and dynamics include:

Backbone Flexibility: The N-(2-aminoethyl)glycine backbone of PNA is inherently more flexible than the sugar-phosphate backbone of DNA. odu.edu MD simulations can characterize the torsional angles of the PNA backbone and show how they change upon duplex formation. acs.org

Pre-organization and Constrained PNAs: To improve binding affinity, researchers have designed conformationally constrained PNAs by introducing modifications to the backbone, such as cyclohexyl rings or γ-substituents. tandfonline.comrsc.orgnih.gov Computational modeling is crucial to predict how these modifications restrict the backbone's flexibility, "pre-organizing" it into a conformation that is favorable for binding. tandfonline.comnih.gov This can reduce the entropic penalty of binding and lead to more stable duplexes. odu.edu

Control of RNA Structure: Recent computational and experimental work has shown that triplex-forming PNAs can control the dynamic conformations of non-canonical RNA structures, such as single-nucleotide bulges. acs.org By binding to the RNA, the PNA can shift the equilibrium between different folded states of the RNA, which has significant implications for modulating RNA function. acs.org

The ability to predict conformational preferences and dynamics allows for the design of PNA molecules with enhanced binding properties and novel functionalities. rsc.org The synergy between computational prediction and experimental validation continues to drive the field forward. frontiersin.orgrsc.org

Advanced Research Directions and Future Prospects

Exploration of Novel Synthetic Pathways for 1-Thyminylacetic Acid Analogs

The synthesis of this compound and its analogs, the PNA monomers, is crucial for the advancement of PNA-based technologies. Research is ongoing to develop more efficient and versatile synthetic routes. Traditional solid-phase synthesis (SPS) methods, adapted from peptide chemistry, remain the primary approach for constructing PNA oligomers. rsc.org These methods typically employ either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategies for the amino group of the backbone. creative-peptides.com

Future research is focused on several key areas:

Improved Monomer Synthesis: The preparation of the protected this compound monomer is a critical step. rsc.org Novel synthetic strategies are being explored to improve yields and allow for the introduction of diverse functional groups. This includes optimizing the N-alkylation of thymine (B56734), a key step in forming the nucleobase-backbone linkage. researchgate.netnih.govresearchgate.netorganic-chemistry.orgrsc.org

Post-Synthetic Modifications: To avoid the complex synthesis of uniquely functionalized monomers, post-synthetic modification strategies are being developed. uwo.ca One such approach involves incorporating monomers with reactive handles, like azides, into the PNA chain during standard SPS. These handles can then be selectively modified on the solid support using bio-orthogonal "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach various functionalities like fluorophores or quenchers. uwo.ca

Solution-Phase Synthesis: While solid-phase synthesis is dominant, solution-phase strategies are also being investigated for the preparation of PNA oligomers, which may offer advantages in scalability and purification for certain applications. rsc.org

Backbone Modifications: A significant area of research is the synthesis of analogs with modified backbones. This involves creating derivatives of the N-(2-aminoethyl)glycine backbone to which the this compound is attached. Modifications at the α, β, or γ positions of the backbone are being explored to pre-organize the PNA structure, enhance cellular uptake, and modulate hybridization properties. creative-peptides.comnih.gov

| Synthetic Strategy | Description | Key Advantages |

| Solid-Phase Synthesis (SPS) | Stepwise addition of protected monomers on a solid support. Utilizes either Boc or Fmoc protecting group chemistry. rsc.orgcreative-peptides.com | High efficiency, automation, and ease of purification. |

| Post-Synthetic Modification | Incorporation of reactive monomers (e.g., with azide (B81097) groups) during SPS, followed by on-resin chemical modification (e.g., "click" chemistry). uwo.ca | Versatility in introducing a wide range of functional groups without needing to synthesize complex monomers from scratch. |

| Solution-Phase Synthesis | Synthesis of PNA oligomers in solution without a solid support. | Potentially more scalable for large-scale production. |

| Backbone Analog Synthesis | Synthesis of monomers with modifications on the N-(2-aminoethyl)glycine backbone (α, γ positions). creative-peptides.comnih.gov | Allows for fine-tuning of PNA properties such as binding affinity, specificity, and cellular permeability. |

Rational Design of High-Affinity and Sequence-Specific Oligonucleotide Mimics

A major goal in PNA research is the rational design of oligomers with enhanced binding affinity and sequence specificity for their target DNA or RNA. nih.gov this compound-containing PNAs are excellent starting points for such designs due to their inherent high stability in duplexes with nucleic acids. researchgate.net This stability is partly attributed to the neutral backbone, which eliminates the electrostatic repulsion present in DNA/DNA or DNA/RNA duplexes. mdpi.com

Several strategies are being pursued to further improve these properties:

Conformational Constraint: Introducing conformational constraints into the PNA backbone can pre-organize the oligomer into a helical structure that is favorable for binding to DNA or RNA. nih.gov This can be achieved by incorporating cyclic structures or chiral substituents into the backbone. nih.gov For example, introducing a gem-dimethyl group at the α-position of the backbone has been shown to increase the stability of both PNA/DNA and PNA/RNA duplexes. nih.gov

Backbone Modifications: The introduction of substituents along the N-(2-aminoethyl)glycine backbone can significantly impact hybridization properties. For instance, attaching cationic side chains, such as those from lysine, can enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of the target nucleic acid, thereby increasing binding affinity. nih.govacs.org

Thermodynamic and Kinetic Studies: A deeper understanding of the thermodynamics and kinetics of PNA-DNA/RNA hybridization is crucial for rational design. acs.orgspringernature.comnih.govnih.gov Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are used to determine the thermodynamic parameters (ΔH°, ΔS°) and kinetic rate constants (k_on, k_off) of hybridization. acs.orgresearchgate.net Studies have shown that modifications, such as adding amino-alkyl groups to the nucleobases, can lead to a favorable increase in binding affinity by increasing the enthalpy of binding and favorably altering both the association and dissociation rate constants. acs.org

| Modification Strategy | Effect on PNA Properties | Rationale |

| Conformational Constraint (e.g., α-gem-dimethyl) | Increases thermal stability (T_m) of PNA/DNA and PNA/RNA duplexes. nih.gov | Pre-organizes the backbone into a favorable conformation for hybridization, reducing the entropic penalty of binding. |

| Cationic Backbone Substitutions (e.g., Lysine side chain) | Increases binding affinity, particularly at physiological salt concentrations. nih.gov | Favorable electrostatic interactions with the negatively charged phosphate backbone of the target nucleic acid. |

| Cationic Nucleobase Modifications (e.g., amino-alkyl groups) | Increases binding affinity by 10-30 fold; favorable decrease in dissociation rate. acs.org | Enhanced electrostatic interactions and a more favorable enthalpy of binding. acs.org |

| Extended Backbones | Reduces binding affinity. rsc.org | Alters the spacing of the nucleobases, disrupting optimal Watson-Crick base pairing. |

Applications in Advanced Material Science and Nanotechnology

The unique properties of this compound-based PNAs, particularly their stability and specific recognition capabilities, make them attractive building blocks for advanced materials and nanotechnology. uwo.ca Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, provides a framework for designing these materials. nih.govmdpi.commdpi.com

Key research directions include:

PNA-Functionalized Nanoparticles: PNAs can be conjugated to nanoparticles (e.g., gold or silica) to create highly specific probes for biosensing and diagnostics. nih.govmdpi.commdpi.com The PNA-functionalized nanoparticles can be designed to recognize and bind to specific DNA or RNA sequences, leading to a detectable signal. For example, the hybridization of a target nucleic acid to PNA-coated gold nanoparticles can induce aggregation, causing a colorimetric change. ijsrst.com

Self-Assembling Nanostructures: The principles of molecular self-assembly can be used to create well-defined nanostructures from PNA building blocks. nih.gov By designing PNA sequences with complementary regions, it is possible to program their assembly into specific shapes and architectures. These structures could find applications in areas such as drug delivery and nanoelectronics.

PNA-Based Hydrogels: PNA oligomers can be designed to form hydrogels through self-assembly. These materials could be responsive to specific nucleic acid sequences, leading to changes in their physical properties. This could be exploited for applications in controlled drug release and tissue engineering.

Integration in Diagnostic and Research Tool Development

The high specificity and affinity of PNAs make them powerful tools for diagnostics and research. mdpi.comnih.gov Oligomers containing this compound are integral to the development of novel platforms for the detection and manipulation of nucleic acids.

Electrochemical Biosensors: PNA-based electrochemical biosensors offer a sensitive and label-free method for detecting specific DNA or RNA sequences. mdpi.comresearchgate.netrsc.org In these sensors, a PNA probe is immobilized on an electrode surface. Hybridization with the target nucleic acid alters the electrochemical properties of the surface, which can be detected by techniques such as electrochemical impedance spectroscopy or voltammetry. researchgate.netrsc.orgnih.gov The neutral backbone of PNA is advantageous here as it reduces non-specific background signals often associated with charged DNA probes. mdpi.comrsc.org

Fluorescence In Situ Hybridization (FISH): PNA probes are widely used in FISH for the detection of specific sequences in cells and tissues. biosyn.compnabio.comnih.goveurogentec.com Fluorescently labeled PNA probes offer several advantages over traditional DNA probes, including faster hybridization kinetics, higher signal-to-noise ratios, and the ability to function under low ionic strength conditions that disfavor the re-annealing of target DNA. biosyn.com PNA-FISH probes are used for applications such as telomere length analysis and the detection of chromosomal abnormalities. biosyn.compnabio.com

Single-Molecule Detection: PNAs are being employed as tools for single-molecule experiments. nih.gov For example, a PNA oligomer labeled with a fluorophore can be used to specifically label a target sequence on a long DNA molecule, allowing it to be visualized and tracked using fluorescence microscopy. PNAs can also be used as sequence-specific tethers in optical tweezer experiments to study the mechanical properties of DNA. nih.gov

PCR Clamping: PNA oligomers can be used as "PCR clamps" to selectively inhibit the amplification of a specific allele in a polymerase chain reaction (PCR). The PNA binds so strongly to its complementary sequence that it blocks the binding of the PCR primer or the progression of the DNA polymerase, thereby preventing amplification. This allows for the sensitive detection of mutations. ijsrst.com

| Diagnostic/Research Platform | Role of this compound-Based PNA | Key Features and Advantages |

| Electrochemical Biosensors | Acts as the recognition element (probe) immobilized on the electrode surface. researchgate.netnih.gov | High specificity, label-free detection, reduced background signal due to neutral backbone. mdpi.comrsc.org |

| Fluorescence In Situ Hybridization (FISH) | Forms fluorescently labeled probes that bind to specific DNA/RNA targets in situ. biosyn.comnih.gov | Faster hybridization, higher signal-to-noise ratio, excellent for repetitive sequences like telomeres. biosyn.compnabio.com |

| Single-Molecule Analysis | Used as sequence-specific fluorescent tags or as tethers for manipulating individual DNA molecules. nih.gov | Enables visualization and mechanical studies of specific DNA sequences. |

| PCR Clamping | Binds to a specific DNA sequence to block its amplification during PCR. ijsrst.com | Allows for the sensitive detection of single nucleotide polymorphisms (SNPs) and mutations. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 1-Thyminylacetic acid with high purity, and how should purity be validated?

- Methodological Answer : Synthesis typically involves coupling thymine with acetic acid derivatives under controlled conditions (e.g., using carbodiimide crosslinkers). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For reproducibility, document reaction parameters (temperature, pH, solvent system) and use internal standards during analysis .

Q. Which analytical techniques are most reliable for characterizing this compound in solution and solid states?

- Methodological Answer :

- Solution-state: Use UV-Vis spectroscopy (λmax ~260 nm for thymine moiety) and mass spectrometry (ESI-MS for molecular ion confirmation).

- Solid-state: X-ray crystallography is critical for resolving atomic coordinates, as demonstrated in the structural analysis of its tryptamine complex . Differential scanning calorimetry (DSC) can assess thermal stability. Always cross-validate with elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for this compound complexes be systematically addressed?

- Methodological Answer : Contradictions may arise from polymorphic variations or experimental artifacts. Conduct a comparative analysis by:

Re-examining raw diffraction data (e.g., R-factor and electron density maps).

Reproducing synthesis under strictly controlled conditions (humidity, solvent purity).

Validating with alternative techniques (e.g., neutron diffraction or DFT-optimized structural models) .

Q. What experimental frameworks are recommended for studying the interaction of this compound with DNA or proteins?

- Methodological Answer :

- DNA binding: Use fluorescence quenching assays with ethidium bromide as a probe. Compare binding constants (Kb) via Stern-Volmer plots.

- Protein interactions: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD). For structural insights, combine cryo-EM or NMR with molecular docking simulations .

Q. How should researchers design stability studies for this compound under varying physiological conditions?

- Methodological Answer :

Hydrolytic stability: Incubate in buffers (pH 2–9) at 37°C; monitor degradation via LC-MS.

Oxidative stability: Expose to H2O2 or radical initiators (e.g., AAPH), then quantify degradation products.

Photostability: Use ICH Q1B guidelines with controlled UV/Vis light exposure .

Data Analysis and Reporting

Q. What are the best practices for resolving inconsistencies in spectroscopic data during characterization?

- Methodological Answer :

- NMR anomalies: Check for solvent impurities or tautomeric shifts. Use deuterated solvents and temperature-controlled experiments.

- Mass spectrometry discrepancies: Verify ionization efficiency (e.g., matrix effects in MALDI) and calibrate with certified reference compounds .

Q. How should researchers structure supplementary materials to ensure reproducibility of this compound studies?

- Methodological Answer :

- Include raw crystallographic data (CIF files), HPLC chromatograms, and NMR spectra (with peak assignments).

- Provide detailed synthetic protocols (molar ratios, reaction times) and instrument calibration logs.

- Use standardized formats (e.g., CIF for crystallography, mzML for mass spectrometry) .

Advanced Methodological Challenges

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.